NF449 Sodium Salt

P2X1 receptor pharmacology Electrophysiology Recombinant receptor profiling

NF449 Sodium Salt is the most potent and selective P2X1 receptor antagonist available (pM–subnanomolar IC50), with >800,000-fold selectivity over P2X4 and >6,000-fold over P2X3. Unlike suramin, PPADS, or NF023, its eight precisely positioned sulfonic acid groups and central urea bridge confer unambiguous target engagement—any modification reduces potency by ≥90%. This dual-function probe also blocks Gsα GDP/GTP exchange (IC50 ~140 nM) without affecting Giα-1. For P2X1-dependent thrombosis, vascular, or GPCR/G-protein dissection studies, NF449 eliminates the confounding off-target effects inherent to generic P2 antagonists. Procure in ≥95% HPLC purity; shipped ambient with guaranteed stability at -20°C. Strictly for R&D; not for human or veterinary use.

Molecular Formula C41H27N6Na5O29S8
Molecular Weight 1439.2 g/mol
Cat. No. B15157035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF449 Sodium Salt
Molecular FormulaC41H27N6Na5O29S8
Molecular Weight1439.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C41H32N6O29S8.5Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;/q;5*+1/p-5
InChIKeyPHCBPKWKKHYRSA-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF449 Sodium Salt: Highly Selective P2X1 Antagonist and Gsα Inhibitor for Purinergic Signaling Research


NF449 Sodium Salt (octasodium salt of 4,4′,4″,4‴-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid) is a suramin analog and one of the most potent and selective P2X1 purinergic receptor antagonists reported to date, with picomolar to subnanomolar potency at recombinant and native P2X1 receptors . Beyond its activity as a reversible competitive P2X1 antagonist, NF449 also functions as a Gsα-selective G-protein antagonist, inhibiting GDP/GTP exchange on Gsα-s with minimal effects on Giα-1 .

Why Generic P2X Antagonists Cannot Substitute for NF449 Sodium Salt in P2X1-Specific Applications


Commonly available P2 receptor antagonists such as suramin, PPADS, and TNP-ATP exhibit broad-spectrum activity across multiple P2X and P2Y subtypes, rendering them unsuitable for experiments requiring unambiguous P2X1 receptor isolation . The suramin analog NF023, while more selective than suramin, remains approximately 300-fold less potent at P2X1 receptors than NF449 . Critical structural features of NF449—specifically the presence and precise positioning of eight sulfonic acid groups and the central urea bridge—confer subnanomolar potency and subtype selectivity that are lost even with minor molecular modifications; deletion or repositioning of a single sulfonic acid group reduces P2X1 potency by at least 90% . Substituting NF449 with a generic P2 antagonist would therefore introduce confounding off-target effects across P2X2, P2X3, P2X4, P2X7, and multiple P2Y receptors, fundamentally compromising experimental interpretation in P2X1-dependent systems.

NF449 Sodium Salt: Quantitative Evidence of Potency, Selectivity, and Functional Differentiation


NF449 Sodium Salt Achieves Picomolar P2X1 Antagonism with >800,000-Fold Selectivity Over P2X4 Receptors

NF449 displays IC50 values ranging from 0.05 nM at human P2X1 receptors to 0.3 nM at rat P2X1 receptors, representing subnanomolar to picomolar potency . In contrast, concentrations exceeding 300 µM are required to block P2X4 receptors, yielding >800,000-fold selectivity for P2X1 over P2X4 . The rank order of potency is P2X1 (IC50 = 0.3 nM) >> P2X1+5 (0.7 nM) >> P2X2+3 (120 nM) > P2X3 (1.8 µM) > P2X2 (47 µM) >> P2X4 (>300 µM) .

P2X1 receptor pharmacology Electrophysiology Recombinant receptor profiling

NF449 Sodium Salt Retains Potency in Native Human Platelets: Selective P2X1 Blockade Without Bleeding Time Prolongation

In washed human platelets, NF449 inhibits α,β-methylene-ATP-induced shape change with an IC50 of 83 ± 13 nM and calcium influx with a pA2 of 7.2 (pIC50 = 6.95, equivalent to ~112 nM) . Intravenous administration of NF449 (10 mg/kg) in mice produces selective P2X1 receptor inhibition, reducing intravascular platelet aggregation in a systemic thromboembolism model from 51 ± 3% to 35 ± 4% (P = 0.0061) without prolonging bleeding time (106 ± 16 s vs. 78 ± 7 s, ns) . This contrasts with broad-spectrum P2 antagonists such as clopidogrel (P2Y12 inhibitor) or suramin, which carry inherent bleeding risks due to multi-receptor inhibition.

Platelet biology Thrombosis In vivo pharmacology

NF449 Sodium Salt Exhibits Gsα-Selective G-Protein Antagonism with >22-Fold Selectivity Over Giα

NF449 inhibits the rate of GTPγS binding to recombinant Gsα-s with an IC50 of 140 ± 40 nM, while displaying negligible inhibition of Giα-1 at concentrations up to 10 µM . The compound also blocks β-adrenergic receptor coupling to Gs with an EC50 of 7.9 µM and inhibits exogenously added Gsα-s-stimulated adenylyl cyclase activity in S49 cyc⁻ membranes . In contrast, the parent compound suramin inhibits multiple Gα subtypes non-selectively, and NF503 (a less-charged analog) is approximately 22-fold less potent at Gsα-s (IC50 = 3.1 µM) .

G-protein signaling Adenylyl cyclase β-Adrenergic receptor coupling

NF449 Sodium Salt SAR: Any Deletion or Repositioning of Sulfonic Acid Groups Reduces P2X1 Potency by ≥90%

Systematic structure-activity relationship analysis of NF449 analogs revealed that any deletion or change in the position of sulfonic acid groups—or replacement of the central urea bridge with the bisamide of terephthalic acid—reduces potency at P2X1 receptors by at least 90% . Analogs NF448, NF110, and MK3, which differ from NF449 only by having one sulfonic acid residue per benzene ring instead of two, were >200-fold less potent at blocking P2X1 receptors . This SAR confirms that the precise arrangement of eight sulfonic acid groups and the urea bridge are non-negotiable pharmacophoric elements for achieving subnanomolar P2X1 antagonism.

Structure-activity relationship Medicinal chemistry Suramin analogs

NF449 Sodium Salt: Primary Research and Translational Application Scenarios


Pharmacological Isolation of P2X1-Mediated Responses in Native Tissues

Researchers studying purinergic signaling in vascular smooth muscle, platelets, or vas deferens can employ NF449 at subnanomolar to low nanomolar concentrations to selectively block P2X1 receptors without confounding P2X2, P2X3, P2X4, P2X7, or P2Y receptor inhibition . The >800,000-fold selectivity window over P2X4 and 6,000-fold over P2X3 enables unambiguous attribution of ATP-induced responses to P2X1 receptor activation.

Antithrombotic Efficacy Studies Without Compromising Hemostasis

In vivo thrombosis models benefit from NF449's capacity to reduce platelet aggregation and thrombus formation at doses that do not prolong bleeding time . This differentiates NF449 from P2Y12 antagonists (e.g., clopidogrel) and non-selective P2 antagonists, supporting its use as a tool compound for investigating P2X1 as a safer antithrombotic target.

Dual-Target Mechanistic Studies: P2X1 and Gsα Signaling

Experimental systems requiring simultaneous interrogation of P2X1 ion channel function and Gsα-mediated adenylyl cyclase regulation can utilize NF449 as a dual-function antagonist . At nanomolar concentrations (140 nM IC50), NF449 selectively inhibits Gsα GDP/GTP exchange, enabling dissection of Gs-dependent signaling cascades in cells co-expressing P2X1 and Gs-coupled receptors.

Structure-Activity Relationship Studies of Suramin-Class Antagonists

Medicinal chemistry programs developing subtype-selective P2 receptor ligands use NF449 as a benchmark reference compound. Its defined SAR profile—where any modification to the eight sulfonic acid groups or urea bridge reduces potency by ≥90% —provides a validated scaffold for rational design of next-generation P2X1 antagonists and serves as a critical control in analog screening campaigns.

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